N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea
Description
While direct and extensive research on N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea is not widely available in published literature, its chemical structure places it within the well-established and actively studied class of urea (B33335) derivatives. The introduction of specific chloro-substituted aromatic moieties, namely a 4-chlorobenzyl group and a 2-chlorostyryl group, to the urea backbone suggests its potential for unique chemical and biological activities that warrant investigation.
Urea derivatives are a class of organic compounds characterized by a carbonyl group flanked by two nitrogen atoms. This core structure serves as a versatile scaffold for a vast array of synthetic molecules with significant applications across various scientific disciplines. In medicinal chemistry, the urea moiety is a key component in numerous therapeutic agents, owing to its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. researchgate.netnih.gov This interaction is crucial for modulating drug potency and selectivity. researchgate.net Consequently, urea derivatives have been successfully developed as anticancer, antibacterial, anticonvulsive, and anti-HIV agents. researchgate.net
Beyond pharmaceuticals, urea-based compounds are utilized as agrochemicals, dyes, and resins. ontosight.ai The synthesis of urea derivatives is a well-established field in organic chemistry, with various methods developed for their preparation. Traditional approaches often involve the use of phosgene (B1210022) or its derivatives, which react with amines to form an isocyanate intermediate that subsequently reacts with another amine to yield the final urea compound. nih.gov Due to the hazardous nature of phosgene, safer and more environmentally friendly synthetic routes are continually being explored. nih.gov
The chemical and biological properties of urea derivatives are heavily influenced by the nature of the substituents on the nitrogen atoms. The introduction of aromatic and alkyl groups can significantly impact the molecule's conformation, solubility, and electronic properties. For instance, the planarity of the urea moiety can be disrupted by bulky substituents, which in turn can affect its crystal packing and solubility. nih.gov
The presence of halogen atoms, such as chlorine, on the aromatic rings of substituted ureas can further modify their physicochemical properties. nih.gov Halogenation can influence the molecule's lipophilicity, which affects its ability to cross biological membranes. ontosight.ai Moreover, the position of the substituent on the aromatic ring can lead to different isomeric forms with distinct biological activities. The electronic effects of substituents, whether electron-donating or electron-withdrawing, also play a crucial role in the reactivity and interaction of the urea derivative with its biological targets. nih.gov
Specific academic research focusing exclusively on this compound is limited. However, the research landscape of structurally similar compounds provides a basis for understanding its potential areas of investigation. A closely related isomer, N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea, has been identified in chemical databases, suggesting that compounds of this type are of interest for chemical synthesis and potential screening for biological activity. ontosight.ai
The research focus for such compounds would likely involve their synthesis and characterization, followed by evaluation for various biological activities. Given the prevalence of substituted ureas in drug discovery, it is plausible that this compound could be investigated for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. ontosight.ai The presence of two chlorine atoms on the benzyl (B1604629) and styryl moieties suggests that this compound could exhibit enhanced lipophilicity, potentially influencing its bioavailability and interaction with intracellular targets. ontosight.ai Further research would be necessary to synthesize, purify, and characterize this compound and to explore its potential applications in the chemical and biological sciences.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 339278-74-9 |
| Molecular Formula | C₁₆H₁₄Cl₂N₂O |
Table 2: Comparative Physicochemical Properties of Related Urea Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₆H₁₄Cl₂N₂O | 321.20 | 5.1 |
| N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea | C₁₇H₁₃Cl₂N₂O | 332.21 | 5.3 |
| N,N'-Di(p-chlorobenzyl)urea | C₁₅H₁₄Cl₂N₂O | 309.19 | 4.6 |
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-7-5-12(6-8-14)11-20-16(21)19-10-9-13-3-1-2-4-15(13)18/h1-10H,11H2,(H2,19,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNBNHGPGJNGI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/NC(=O)NCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 4 Chlorobenzyl N 2 Chlorostyryl Urea and Analogous Urea Compounds
General Synthetic Routes for Urea (B33335) Derivatives
The synthesis of urea derivatives is a cornerstone of organic chemistry, with numerous methods developed to facilitate the construction of this functional group. These strategies range from classical reactions to modern catalytic systems, providing chemists with a versatile toolbox for accessing a wide array of urea-containing molecules.
Amination and Amidation Reactions
Amination and amidation reactions represent fundamental approaches to forming C-N bonds. In the context of urea synthesis, this can involve the reaction of an amine with a carbamate (B1207046) or the transamidation of urea itself. The latter approach, while attractive for its use of simple starting materials, often requires catalysts or elevated temperatures to proceed efficiently. organic-chemistry.org The reaction of a primary amine with urea can proceed through the in situ formation of isocyanic acid from the thermal decomposition of urea. This isocyanic acid then reacts with another amine molecule to form the desired ureido product. This method is particularly useful for creating monosubstituted ureas.
Direct amidation can also be achieved from non-activated carboxylic acids using urea as the nitrogen source, catalyzed by agents like magnesium nitrate (B79036) or imidazole. This avoids the need for potentially hazardous ammonia (B1221849) gas and activating agents typically required in amide synthesis.
Carbonyldiimidazole (CDI)-Mediated Coupling Approaches
N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to highly toxic phosgene (B1210022) and its derivatives for the synthesis of ureas. rsc.orgnih.gov CDI is a solid, commercially available reagent that facilitates the coupling of amines by acting as a carbonyl source. The reaction typically proceeds in a two-step, one-pot fashion. First, an amine reacts with CDI to form a carbamoylimidazole intermediate. This activated intermediate then reacts with a second, different amine to produce an unsymmetrical urea. nih.govnih.gov The byproducts of this reaction, carbon dioxide and imidazole, are generally easy to remove. organic-chemistry.org
This method is valued for its mild reaction conditions and broad substrate scope. It has been successfully applied to the synthesis of various biologically active unsymmetrical ureas. nih.gov The order of addition of the amines can be crucial to prevent the formation of symmetrical urea byproducts. mdpi.com
Below is a table showcasing the synthesis of unsymmetrical ureas using CDI with various amines, demonstrating the versatility of this approach.
| Amine 1 | Amine 2 | Product | Yield (%) |
| Aniline | Benzylamine (B48309) | N-phenyl-N'-benzylurea | >95 |
| 4-Fluoroaniline | Cyclohexylamine | N-(4-fluorophenyl)-N'-cyclohexylurea | >95 |
| 2-Aminopyridine | 4-Methoxybenzylamine | N-(pyridin-2-yl)-N'-(4-methoxybenzyl)urea | 85 |
| Data compiled from studies on CDI-mediated urea synthesis. |
Palladium-Catalyzed Carbonylation and Arylation Methods
Transition metal-catalyzed reactions have emerged as powerful tools for urea synthesis, offering high efficiency and functional group tolerance. Palladium-catalyzed carbonylation involves the reaction of amines with carbon monoxide in the presence of an oxidant and a palladium catalyst. nih.gov This method is atom-economical, with the primary byproduct being the reduced form of the oxidant. rsc.org
Another significant palladium-catalyzed approach is the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) or protected ureas. organic-chemistry.orgtandfonline.com This allows for the direct formation of aryl isocyanate intermediates, which are then trapped by an amine in a one-pot procedure to yield unsymmetrical ureas. These methods are particularly valuable for constructing N-aryl ureas. organic-chemistry.org Research has shown that N-arylureas can also act as ligands in palladium-catalyzed reactions, highlighting their dual role in modern organic synthesis. acs.orgnih.gov
The following table presents examples of palladium-catalyzed synthesis of N,N'-disubstituted ureas.
| Aryl Halide/Triflate | Amine | Catalyst System | Yield (%) |
| 4-Chlorotoluene | Benzylamine | Pd(OAc)₂ / Ligand | 85-95 |
| 1-Bromo-4-tert-butylbenzene | Aniline | Pd₂(dba)₃ / Xantphos | 91 |
| 4-Trifluoromethoxyphenyl triflate | Morpholine | Pd(OAc)₂ / Ligand | 88 |
| Data from various palladium-catalyzed urea synthesis studies. |
Hofmann Rearrangement-Based Syntheses from Amides
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. researchgate.net This in situ generated isocyanate can be trapped by an amine to form a urea derivative. organic-chemistry.org The reaction is typically induced by a halogen (like bromine) in the presence of a strong base, or by hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA). mdpi.com
This strategy is valuable because it starts from readily available amides and provides a pathway to unsymmetrical ureas when the isocyanate intermediate is intercepted by a primary or secondary amine. mdpi.com The reaction proceeds under relatively mild conditions and avoids the direct handling of toxic isocyanates.
A proposed mechanism involves the initial reaction of the amide with an oxidant to form an intermediate that undergoes rearrangement to the isocyanate, which is then attacked by the amine nucleophile to yield the final urea product. mdpi.com
Approaches Utilizing Isocyanates and Amines
The most direct and widely used method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine. researchgate.net This reaction is typically fast, high-yielding, and proceeds under mild conditions, often at room temperature without the need for a catalyst. mdpi.com The isocyanate, being an electrophilic species, readily reacts with the nucleophilic amine to form the stable urea linkage.
For the synthesis of an unsymmetrical urea like N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea, this would involve reacting 4-chlorobenzyl isocyanate with 2-chlorostyrylamine, or vice versa. The challenge often lies in the availability or synthesis of the required isocyanate and amine starting materials. Isocyanates themselves are frequently prepared from the corresponding amines using phosgene or a phosgene substitute. asianpubs.org
The table below illustrates the synthesis of various diaryl ureas from the corresponding isocyanates and amines.
| Isocyanate | Amine | Solvent | Yield (%) |
| 4-Chlorophenyl isocyanate | 4-Methoxyaniline | Acetone | 92 |
| 3-(Trifluoromethyl)phenyl isocyanate | 4-Aminophenol | Dichloromethane | 88 |
| Phenyl isocyanate | 2-Chloroaniline | Acetone | 95 |
| Representative yields from isocyanate-amine coupling reactions. asianpubs.org |
Employing Phosgene Substitutes in Urea Formation
Due to the extreme toxicity of phosgene gas, significant research has been dedicated to developing safer solid or liquid substitutes. rsc.org Triphosgene (B27547), a stable crystalline solid, is a common and effective replacement that generates phosgene in situ. nih.gov It can be used to convert two equivalents of a primary amine into a symmetrical urea, or to generate an isocyanate from an amine, which can then react with a different amine to form an unsymmetrical urea. asianpubs.orgresearchgate.net
Other phosgene substitutes include diphosgene, carbonyldiimidazole (as discussed in 2.1.2), and various chloroformates. These reagents offer safer handling and storage while still providing access to the reactive intermediates necessary for urea synthesis. rsc.orgresearchgate.net The choice of reagent often depends on the specific substrates, desired reaction conditions, and scale of the synthesis. For instance, thirty symmetrical diaryl urea derivatives were synthesized in moderate to excellent yields using triphosgene and an arylamine. researchgate.net
Synthesis of N-Benzylurea Derivatives and Related Analogs
The formation of an N-benzylurea core is a common objective in the synthesis of many biologically active compounds. nih.gov Traditional and modern synthetic methods offer a variety of pathways to achieve this, typically involving the reaction of a benzylamine derivative with a carbonyl source.
The incorporation of a 4-chlorobenzyl group onto a urea nitrogen can be accomplished through several established synthetic protocols. The most direct methods involve the use of 4-chlorobenzylamine (B54526) as a key nucleophilic precursor.
One of the most common and versatile methods for preparing N-substituted ureas is the reaction of an amine with an isocyanate. researchgate.netnih.gov In this approach, 4-chlorobenzylamine would be reacted with a suitable isocyanate partner to form the desired urea linkage. If the other substituent is already in place on the isocyanate (e.g., 2-chlorostyryl isocyanate), this reaction directly yields the final product.
Alternatively, phosgene or its safer, solid equivalents like triphosgene or N,N'-carbonyldiimidazole (CDI), can be used. nih.gov The reaction of an amine with phosgene or its equivalents generates an isocyanate intermediate in situ, which can then react with a second, different amine to produce an unsymmetrical urea. nih.govmdpi.com For instance, reacting 4-chlorobenzylamine with CDI would form an activated carbamoyl-imidazole intermediate, which would then be treated with the amine corresponding to the other side of the target molecule.
A direct synthesis of a symmetrical dichlorobenzyl urea, N,N'-di(p-chlorobenzyl)urea, has been documented via the reaction of p-chlorobenzylamine with urea, showcasing a straightforward method for introducing this moiety. ontosight.ai Furthermore, direct alkylation of a pre-formed urea or a related precursor with a chlorobenzyl halide, such as m-chlorobenzyl chloride, has been demonstrated in the synthesis of N-(3-chlorobenzyl)-N-(3-chlorobenzyloxy)urea. google.com
More recent innovations include copper-catalyzed three-component reactions, where styrenes, alkyltrifluoroborates, and ureas can be coupled to form secondary benzylureas. nih.gov Another modern approach involves the direct isocyanation of benzylic C–H bonds, which creates a benzylic isocyanate intermediate that can be subsequently coupled with an amine to furnish the urea product. rsc.org A simple and environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce N-substituted ureas in good to excellent yields. rsc.org
Modern synthetic chemistry has expanded the toolkit for preparing functionalized benzylamines. Catalytic methods, such as alkene hydroamination, have become a competitive approach. nih.gov Furthermore, the direct functionalization of the α-C–H bond of benzylamines allows for the introduction of complexity at a late stage. researchgate.net Advances in biocatalysis have also led to the development of engineered enzymes, such as threonine aldolases, capable of the α-functionalization of benzylamines to produce valuable chiral 1,2-amino alcohols, which can serve as advanced precursors. nih.gov
| Method | Description | Precursors | Key Features |
| Reductive Amination | Reaction of a carbonyl compound (aldehyde or ketone) with ammonia or an amine in the presence of a reducing agent. nih.gov | 4-chlorobenzaldehyde, amine source (e.g., ammonia), reducing agent (e.g., NaBH(OAc)3). | Widely applicable, high yields. |
| Nucleophilic Substitution | Reaction of a benzylic halide or activated alcohol with an amine nucleophile. nih.gov | 4-chlorobenzyl chloride, amine source (e.g., ammonia, phthalimide). | Straightforward, common lab-scale method. |
| Alkene Hydroamination | Direct addition of an N-H bond across a carbon-carbon double bond, often catalyzed by a transition metal. nih.gov | Styrene derivatives, amines. | Atom-economical, direct. |
| α C–H Functionalization | Direct activation and reaction at the C–H bond adjacent to the nitrogen atom. researchgate.net | Benzylamine, electrophile. | Enables late-stage functionalization of simple amines. |
| Biocatalytic Functionalization | Use of engineered enzymes to perform stereoselective transformations. nih.gov | Benzylamine, aldehydes. | High stereoselectivity, environmentally friendly conditions. |
Synthesis of N'-Styrylurea Derivatives and Analogous Unsaturated Systems
The incorporation of a styryl group, an aromatic ring attached to a vinyl group, presents unique synthetic challenges, particularly concerning the stability of intermediates and the stereochemical outcome of the carbon-carbon double bond.
The most logical approach to forming the N'-(2-chlorostyryl)urea moiety is through an intermediate such as 2-chlorostyryl isocyanate. This isocyanate can then be reacted with 4-chlorobenzylamine, as described in section 2.2.1, to complete the synthesis of the target molecule.
The synthesis of vinyl isocyanates can be achieved from the corresponding α,β-unsaturated carboxylic acids via rearrangement reactions. nih.gov For this target, the precursor would be (E)-2-chlorocinnamic acid. This acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement upon heating to yield the 2-chlorostyryl isocyanate. The Hofmann and Lossen rearrangements are alternative, related transformations that can also produce isocyanates from primary amides and hydroxamic acids, respectively. nih.gov
Another potential strategy involves the reaction of pre-formed thiourea (B124793) derivatives with reagents that facilitate cyclization or functionalization. For example, N,N-disubstituted thioureas have been reacted with dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives. nih.gov While this leads to a different heterocyclic system, it demonstrates the reactivity of the urea/thiourea core toward unsaturated systems.
The double bond in the styryl moiety can exist as either an (E) or (Z) isomer. The spatial arrangement of these isomers is critical as it can significantly impact the biological activity of the final compound. ontosight.ai Therefore, controlling the stereochemistry during the synthesis is of paramount importance.
The stereochemistry of the final styrylurea is often dictated by the stereochemistry of the precursor used to generate the double bond or the isocyanate. When using a rearrangement of a cinnamic acid derivative, the stereochemistry of the starting acid is typically retained. Since (E)-cinnamic acids are generally more stable and readily available, this route would predominantly yield the (E)-styrylurea.
If the styryl C=C bond were to be formed during the synthesis, classic olefination reactions would be employed, each with its own stereochemical preferences.
| Olefination Method | Typical Stereochemical Outcome | Notes |
| Wittig Reaction (stabilized ylide) | Predominantly (E)-alkene | Reaction of an aldehyde with a phosphorus ylide stabilized by an electron-withdrawing group. |
| Wittig Reaction (non-stabilized ylide) | Predominantly (Z)-alkene | Reaction of an aldehyde with a simple alkyl phosphorus ylide. |
| Horner-Wadsworth-Emmons Reaction | Predominantly (E)-alkene | Reaction of an aldehyde with a phosphonate (B1237965) carbanion; generally offers better (E)-selectivity and easier byproduct removal than the Wittig reaction. |
| Peterson Olefination | Can be controlled to give either (E) or (Z) | Reaction of an α-silyl carbanion with a carbonyl compound. Stereochemical outcome depends on whether acid- or base-induced elimination is used. |
Optimization and Scale-Up Considerations in the Synthesis of this compound
Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions and careful consideration of economic, safety, and environmental factors.
When scaling up, the choice of reagents becomes a primary concern. Highly toxic and difficult-to-handle reagents like phosgene gas are often replaced with safer, solid alternatives such as triphosgene or CDI, despite their higher cost. nih.gov For a truly large-scale and sustainable process, developing routes that use less hazardous starting materials, such as the synthesis of ureas from amines and potassium isocyanate in water, is highly desirable. rsc.org
Purification methods must also be adapted for scale. While laboratory-scale synthesis often relies on silica (B1680970) gel chromatography, this method is expensive and impractical for large quantities. Developing robust crystallization or recrystallization procedures is essential for efficient and economical purification on an industrial scale. rsc.org
Reaction Condition Optimization (e.g., temperature, solvent, catalysts)
The efficiency, yield, and selectivity of urea synthesis are highly dependent on the reaction conditions. numberanalytics.com Key parameters that are frequently optimized include temperature, the choice of solvent, and the use of catalysts.
Temperature: The reaction temperature can significantly influence the rate of urea formation. While many reactions between isocyanates and amines are exothermic and can proceed at room temperature, heating is sometimes employed to accelerate the reaction, especially with less reactive amines or for industrial-scale production. numberanalytics.com However, excessively high temperatures can lead to the formation of byproducts, such as biurets, or the cyclotrimerization of the isocyanate to form isocyanurates. acs.org For analogous urea-formaldehyde preparations, optimal temperatures have been identified as low as 42.5 °C. nih.govacs.org In many laboratory-scale syntheses of complex ureas, reactions are often run at temperatures ranging from 0 °C to room temperature to maintain high selectivity. thieme-connect.com
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction rate and pathway. Aprotic solvents are commonly used to avoid side reactions with the highly electrophilic isocyanate group. Tetrahydrofuran (THF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. mdpi.comgoogle.com Interestingly, changing the solvent from a non-polar solvent like benzene (B151609) to a polar aprotic solvent like THF can alter the product selectivity, for example, by favoring mono-insertion products over di-insertion products. acs.org Some modern, environmentally friendly methods advocate for conducting the synthesis in water, which can surprisingly lead to high yields and simplified product isolation through filtration, avoiding the use of volatile organic compounds (VOCs). rsc.orgrsc.org
Catalysts: While many urea syntheses proceed without a catalyst, certain reactions benefit from catalysis to enhance the reaction rate and improve selectivity, particularly when using less reactive starting materials. numberanalytics.com Various catalysts have been explored for the synthesis of urea derivatives:
Metal Catalysts: Transition metal complexes featuring iron, copper, zirconium, and ruthenium have been shown to catalyze urea formation. acs.orgmdpi.comorganic-chemistry.org For instance, a two-coordinate Fe(II) complex has been used as a precatalyst for the hydroamination of isocyanates. acs.org Copper salts like CuOAc, CuI, and CuBr₂ have also been found to effectively catalyze the assembly of ureas from aryl isocyanides and O-benzoyl hydroxylamines. mdpi.com
Organocatalysts: Urea compounds themselves can act as organocatalysts by serving as hydrogen-bond donors. mdpi.com
Base Catalysis: In some synthetic routes, bases are significant for the reaction to proceed. For example, the synthesis of N-benzyl-N-benzyloxyurea analogs often involves a base like potassium hydroxide (B78521) (KOH) in methanol. google.com
The following interactive table summarizes the impact of various reaction conditions on the synthesis of urea compounds, based on findings from related studies.
| Parameter | Condition | Observed Effect on Urea Synthesis | Reference |
|---|---|---|---|
| Temperature | Low (0 - 25 °C) | Favors high selectivity and minimizes byproduct formation. Commonly used in lab-scale synthesis of complex ureas. | thieme-connect.com |
| Temperature | Moderate (40 - 70 °C) | Increases reaction rate; optimal for specific syntheses like urea-formaldehyde. | nih.govacs.org |
| Temperature | High (150 - 200 °C) | Used in industrial processes, but can lead to byproducts like biurets and isocyanurates. | numberanalytics.comacs.org |
| Solvent | Aprotic Polar (THF, ACN, DMSO) | Good solubility for reactants. Can influence product selectivity (e.g., THF favoring mono-insertion). | acs.orgmdpi.com |
| Solvent | Water | Promotes high yields in some cases, simplifies purification, and is environmentally friendly. | rsc.org |
| Catalyst | Fe(II) Complexes | Effective precatalyst for hydroamination of isocyanates to afford urea and biuret (B89757) derivatives. | acs.org |
| Catalyst | Cu(I) / Cu(II) Salts | Catalyzes the rapid assembly of ureas from aryl isocyanides and hydroxylamines. | mdpi.com |
| Catalyst | None | Many reactions of amines with isocyanates proceed efficiently without a catalyst, especially in water. | rsc.orgrsc.org |
Purification Techniques for Urea Compounds
The purification of the final urea compound is a critical step to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the product (e.g., solubility, crystallinity) and the nature of the impurities.
Filtration and Extraction: For urea derivatives that are insoluble in the reaction medium, particularly in aqueous syntheses, simple filtration can be a highly effective and scalable method for isolation. rsc.orgrsc.org The crude product can be washed with a suitable solvent to remove soluble impurities. Subsequent purification can be achieved through liquid-liquid extraction if the product has favorable solubility characteristics in immiscible solvents.
Recrystallization: This is a common and effective technique for purifying solid, crystalline urea compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. A patent for synthesizing N-benzyl-N-benzyloxyurea analogs frequently employs recrystallization from solvent mixtures like acetone/n-hexane to obtain pure crystalline products. google.com
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by other means, column chromatography over silica gel is the method of choice. researchgate.netthieme-connect.com A suitable solvent system (eluent) is selected to move the components of the mixture through the column at different rates, allowing for their separation. This technique is widely used in laboratory-scale synthesis to achieve high purity. google.com
Advanced Techniques: In some modern synthetic approaches, specialized purification techniques are integrated directly into the reaction process. For instance, in flow synthesis, polymer-supported scavengers can be used for in-line purification, which facilitates the removal of excess reagents and byproducts without the need for traditional workup procedures. nih.gov For large-scale purification of aqueous urea solutions, reverse osmosis has been employed to remove ionic and organic impurities. epo.org
The following interactive table provides a comparison of common purification techniques for urea compounds.
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
|---|---|---|---|---|
| Filtration | Separation of an insoluble solid from a liquid. | Products that precipitate from the reaction mixture. | Simple, fast, and scalable. | Only removes soluble impurities; may require further purification. |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Crystalline solid products. | Can yield very pure materials; cost-effective. | Requires a suitable solvent; some product loss is inevitable. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Non-crystalline products, oils, and complex mixtures. | High resolution and versatility for separating various compounds. | Can be time-consuming, requires larger solvent volumes, and can be difficult to scale up. |
| Polymer-supported Scavengers | Reactive resins that bind to and remove excess reagents or byproducts. | Integrated purification in flow chemistry or solution-phase synthesis. | Simplifies workup; enables high-throughput synthesis. | Cost of resins; requires specific scavenger for each impurity type. |
Advanced Spectroscopic and Structural Elucidation of N 4 Chlorobenzyl N 2 Chlorostyryl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
No published studies containing Nuclear Magnetic Resonance (NMR) data for N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea were found. A thorough analysis would typically involve the following:
Proton NMR (¹H NMR) Analysis
¹H NMR spectroscopy would be essential to confirm the molecular structure by identifying the chemical environment of each proton. A hypothetical analysis would involve assigning the signals for the aromatic protons on both the 4-chlorobenzyl and 2-chlorostyryl moieties, the vinyl protons of the styryl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the N-H protons of the urea (B33335) linkage. Key parameters such as chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) would be reported in a data table.
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The analysis would focus on identifying the chemical shifts of the carbonyl carbon of the urea group, the aromatic carbons, the vinyl carbons, and the methylene carbon.
Infrared (IR) Spectroscopy for Functional Group Characterization
Specific Infrared (IR) spectroscopy data for this compound is not available in the reviewed literature. An IR spectrum would be crucial for identifying the characteristic functional groups present in the molecule. Expected absorption bands would include N-H stretching vibrations, C=O (carbonyl) stretching of the urea group, C=C stretching of the aromatic rings and the vinyl group, and C-Cl stretching vibrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No mass spectrometry data for this compound could be located. This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The analysis would report the molecular ion peak (M⁺) and the mass-to-charge ratio (m/z) of significant fragments.
X-ray Diffraction Crystallography for Solid-State Structure Determination
There are no published crystal structures for this compound in crystallographic databases. X-ray diffraction analysis of a single crystal would provide definitive proof of the molecule's three-dimensional structure in the solid state.
Conformational Analysis in Crystalline State
Without crystallographic data, a conformational analysis is not possible. Such an analysis would typically describe the spatial arrangement of the different parts of the molecule, including the planarity of the urea group and the torsion angles defining the orientation of the aromatic rings and the styryl group. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of the intermolecular interactions for the specific compound this compound, including hydrogen bonding and π-π stacking, cannot be provided at this time. A thorough search of available scientific literature and crystallographic databases did not yield specific experimental data, such as single-crystal X-ray diffraction studies, for this exact molecule.
While research exists on the crystal structures of analogous urea derivatives, the precise nature of intermolecular forces is highly dependent on the specific molecular geometry and the substitution patterns on the aromatic rings. Therefore, extrapolating data from related but structurally distinct compounds would not meet the required standard of scientific accuracy for this article.
The urea functional group is well-known for its capacity to form robust hydrogen bonds, typically acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). In the solid state, these interactions are fundamental in directing the molecular packing and forming extended supramolecular architectures. Furthermore, the presence of two aromatic rings, the 4-chlorobenzyl and the 2-chlorostyryl moieties, introduces the potential for π-π stacking interactions. The specific arrangement of these rings (e.g., parallel-displaced or T-shaped) would be dictated by a combination of electrostatic and van der Waals forces.
Theoretical and Computational Chemistry Approaches for N 4 Chlorobenzyl N 2 Chlorostyryl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea. These methods model the molecule at the electronic level, providing detailed information about electron distribution and orbital energies.
Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic structure of molecules. For urea (B33335) derivatives, DFT calculations are instrumental in optimizing the molecular geometry to find its most stable energetic state. These studies often employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
DFT calculations can determine key electronic properties, including total energy, dipole moments, and the distribution of atomic charges. For substituted diarylureas, these calculations help in understanding how substituents, such as the chloro groups on the benzyl (B1604629) and styryl moieties, influence the electronic environment of the urea core. The presence of chlorine atoms, being electronegative, is expected to significantly impact the molecule's charge distribution and reactivity. nih.gov
While DFT is prevalent, other quantum methods also play a role. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure without empirical parameters. Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or preliminary screenings, though with reduced accuracy compared to DFT or higher-level ab initio methods. For complex urea derivatives, a combination of these methods can be used to cross-validate findings and manage computational resources effectively. nih.gov
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. For this compound, the HOMO is likely to be distributed over the more electron-rich parts of the molecule, such as the styryl double bond and the phenyl rings, while the LUMO may be centered on the urea group and the chlorinated aromatic rings. nih.gov Computational studies on similar diarylureas have shown that the nature and position of substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Diarylurea Derivative (Note: This data is representative of the class of molecules and not specific to this compound)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Understanding the distribution of charge within this compound is essential for predicting its intermolecular interactions. Quantum chemical calculations can generate a detailed map of the electron density, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using Molecular Electrostatic Potential (MEP) maps.
Molecular Modeling and Dynamics Simulations
Beyond static electronic properties, computational methods can explore the dynamic behavior and three-dimensional structure of this compound.
Molecular modeling techniques, such as potential energy surface scans, can systematically rotate these bonds to identify stable conformers (local energy minima) and the energy barriers between them. For this compound, steric hindrance between the ortho-chloro-substituted styryl group and the urea backbone could influence the preferred orientation of the rings. Furthermore, the double bond in the styryl group allows for the existence of E/Z (cis/trans) isomers, each with distinct spatial arrangements and potentially different biological activities. The (E)-configuration is often noted in similar compounds. ontosight.ai
Table 2: Key Torsional Angles in Substituted Urea Derivatives (Note: This table illustrates important rotational degrees of freedom relevant to the target molecule)
| Torsional Angle | Description | Typical Conformation |
|---|---|---|
| C-N-C-O | Defines the orientation around the N-benzyl bond | Varies based on steric factors |
| N-C-N-C | Defines the planarity of the urea core | Often near 180° (trans) |
Reaction Mechanism Investigations for Urea Formation and Transformations
Theoretical and computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions. In the context of this compound, these approaches offer insights into its formation and potential transformations, such as hydrolysis. While specific computational studies on this compound are not extensively documented in publicly available literature, the fundamental principles of urea chemistry, as investigated through theoretical models, can be applied to understand its behavior.
Mechanistic Pathways of Urea Hydrolysis and Synthesis
The synthesis of unsymmetrical urea derivatives like this compound can be achieved through various routes. A common laboratory and industrial method involves the reaction of an amine with an isocyanate. For instance, the synthesis could conceptually proceed via the reaction of 4-chlorobenzylamine (B54526) with 2-chlorostyryl isocyanate. Computational studies on similar reactions have elucidated the stepwise mechanism involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon.
Another synthetic approach is the catalytic oxidative carbonylation of amines using carbon monoxide. nih.gov Transition metal catalysts are often employed in these reactions, which are appealing for their atom economy. nih.gov Theoretical studies can model the catalytic cycle, including the activation of carbon monoxide and the subsequent insertion into the metal-amine bond to form a metal-carbamoyl intermediate, which then reacts with the second amine to yield the urea derivative.
The hydrolysis of urea and its derivatives is a critical reaction, particularly in biological and environmental contexts. Computational studies have explored both elimination and hydrolytic pathways for urea decomposition in solution. acs.org The elimination pathway is often favored in the solution phase. acs.org The coordination of water molecules plays a crucial role, facilitating the reaction through a cyclic six-membered transition state. acs.org Theoretical calculations have shown that water molecules can act as proton transfer mediums, lowering the energy barrier for the reaction. publish.csiro.au
Table 1: Theoretical Comparison of Energy Barriers for NO2 Hydrolysis Promoted by Different Species
| Reaction | Energy Barrier (kcal/mol) |
| Naked Reaction | 17.04 |
| Urea-Promoted | 2.67 |
| Methylamine-Promoted | Not specified |
| Ammonia-Promoted | Not specified |
This table illustrates the catalytic effect of urea in a hydrolysis reaction as determined by theoretical calculations, highlighting its efficiency compared to the uncatalyzed reaction. Data sourced from a study on the role of urea in the hydrolysis of NO2. publish.csiro.au
Computational Studies of Catalytic Effects in Urea Chemistry
Computational chemistry is instrumental in understanding and designing catalysts for both the synthesis and degradation of urea compounds. In urea synthesis, catalysts are investigated for their ability to lower the activation energy of the reaction between amines and a carbonyl source. For instance, in the synthesis of urea derivatives from amines and CO2, various catalysts have been explored. nih.gov Computational models can predict the most effective catalyst by calculating the energy profiles of the reaction pathways with different catalytic systems.
In the context of urea hydrolysis, the enzyme urease is a highly proficient catalyst. Computational studies have been vital in understanding its mechanism. acs.org These studies model the interactions within the enzyme's active site, providing insights into how it stabilizes the transition state of the hydrolysis reaction. While not directly involving this compound, these enzymatic studies provide a framework for understanding catalyzed urea hydrolysis.
Furthermore, computational fluid dynamics (CFD) has been used to model the hydrolysis of urea in industrial settings, such as in batch reactors for ammonia (B1221849) production. kiche.or.kr These models help in optimizing reaction conditions like temperature, pressure, and stirring speed to maximize the conversion of urea. kiche.or.kr
Table 2: Effect of Temperature on Urea Conversion in a Batch Reactor
| Temperature (°C) | Conversion for 10 wt% Urea Solution (%) | Conversion for 20 wt% Urea Solution (%) | Conversion for 30 wt% Urea Solution (%) |
| 110 | 1.03 | Not specified | Not specified |
| 180 | 61.2 | 50.24 | 39.35 |
This table shows experimental data on the effect of temperature on the hydrolysis of urea, which can be correlated with computational models to understand reaction kinetics. kiche.or.kr
Theoretical studies also extend to the investigation of the electronic and structural properties of urea derivatives and their interactions with other molecules. For example, computational studies on ZnCl2(urea)2 crystals have used periodic density functional theory to understand the molecular interactions and charge distribution within the crystal structure. mdpi.com Such studies provide foundational knowledge that can be extrapolated to more complex urea derivatives.
Structure Activity Relationship Sar Investigations of N 4 Chlorobenzyl N 2 Chlorostyryl Urea Analogs
Key Structural Elements Influencing Biological Activity in Urea (B33335) Derivatives
Halogen atoms, such as chlorine and fluorine, are common substituents in bioactive urea derivatives due to their profound impact on a molecule's physicochemical properties. The presence, number, and position of halogens on the benzyl (B1604629) and styryl rings can significantly modulate biological activity. Halogens are electron-withdrawing groups that can alter the electronic environment of the aromatic rings and influence binding interactions. mdpi.com
Research has shown that the introduction of fluorine atoms on the phenyl ring of N-aryl-N'-benzylurea derivatives is often beneficial to their antiproliferative activity. mdpi.com Similarly, studies on other classes of compounds have indicated that halogen substitution can enhance antibacterial activity, with potency sometimes increasing with the size of the halogen, suggesting that steric factors play a key role alongside electronic effects. researchgate.net In some quinone imine derivatives, compounds with the highest number of chlorine atoms exhibited the greatest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com For the N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea structure, the chloro groups at the para-position of the benzyl ring and the ortho-position of the styryl ring are critical determinants of its specific biological profile, likely influencing both target affinity and membrane permeability. ontosight.ai
Table 1: Effect of Halogen Substitution on Biological Activity of Representative Urea Analogs
| Compound ID | R1 (Benzyl Ring) | R2 (Phenyl/Styryl Ring) | Biological Activity (Example Target) | Reference |
| 9a | 4-OCH₃ | 4-F | Antiproliferative (MCF7 IC₅₀ > 10 µM) | mdpi.com |
| 9b | 4-CF₃ | 4-F | Antiproliferative (MCF7 IC₅₀ < 3 µM) | mdpi.com |
| 9d | 3-CF₃ | 4-F | Antiproliferative (MCF7 IC₅₀ < 3 µM) | mdpi.com |
| Analog 1 | H | 4-F | VEGFR-2 Inhibition (IC₅₀ = 0.50 nM) | nih.gov |
| Analog 2 | H | 4-Cl | B-Raf Inhibition (IC₅₀ = 12 nM) | nih.gov |
This table presents illustrative data from studies on various urea derivatives to highlight the influence of halogen and other electron-withdrawing substituents. IC₅₀ values represent the concentration required for 50% inhibition.
The benzyl and styryl groups are not mere carriers for the halogen substituents; they are integral to the pharmacophore. The aromatic nature of these moieties allows for potential π-π stacking and hydrophobic interactions with receptor sites. nih.govbiointerfaceresearch.com The benzylurea (B1666796) structure itself is considered a key pharmacophore for inhibiting tumor cells. researchgate.net
The styryl moiety, with its vinyl linker (-CH=CH-), introduces a degree of conformational rigidity and specific spatial orientation to the molecule. The (E)-configuration of the double bond, as is common, dictates a particular spatial arrangement that can be crucial for optimal fitting into a binding pocket. ontosight.ai Modifications to these aromatic systems, such as altering the substitution pattern or replacing them with other cyclic or heterocyclic systems, can dramatically affect potency and selectivity. For instance, in a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas, the specific substitutions on the benzyl ring were found to be critical for inhibitory activity against EGFR and HER-2 kinases. nih.gov
Replacing the oxygen atom of the urea carbonyl group with a sulfur atom to form a thiourea (B124793) linkage is a common bioisosteric modification in drug design. This seemingly minor change can lead to significant differences in biological activity. Thiourea derivatives often exhibit distinct electronic properties, hydrogen bonding capabilities, and lipophilicity compared to their urea counterparts. nih.govrsc.org
Table 2: Comparison of Biological Activity between Urea and Thiourea Analogs
| Compound Pair | Linkage | Target/Cell Line | Activity (IC₅₀) | Reference |
| Compound 7a | Urea | EGFR | 0.21 µM | nih.govresearchgate.net |
| Compound 7b | Thiourea | EGFR | 0.08 µM | nih.govresearchgate.net |
| Compound 7a | Urea | HER-2 | 0.82 µM | nih.govresearchgate.net |
| Compound 7b | Thiourea | HER-2 | 0.35 µM | nih.govresearchgate.net |
| Compound 3 | Urea | A549 Cells | 22.8 µM | biointerfaceresearch.com |
| Compound 2 | Thiourea | A549 Cells | 0.2 µM | biointerfaceresearch.com |
This table illustrates examples where thiourea derivatives demonstrated greater potency than their corresponding urea analogs.
Stereochemistry, the three-dimensional arrangement of atoms, can play a critical role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers into its analogs could lead to stereoisomers with different potencies. The conformation of the molecule, particularly the spatial relationship between the two substituted aromatic rings, is crucial for receptor binding. The urea moiety generally adopts a trans,trans conformation in N,N'-diphenylureas, but substitution on the nitrogen atoms can influence this preference. nih.gov The rigidity of the styryl group's double bond already fixes part of the molecule's geometry, and any additional chiral centers would further define its three-dimensional shape, potentially leading to enantiomers with significantly different abilities to interact with a chiral biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For urea derivatives, QSAR studies help in understanding the physicochemical properties that govern their potency. nih.gov These models use molecular descriptors—such as electronic, steric, and hydrophobic parameters—to build mathematical equations that can predict the activity of new, unsynthesized analogs.
Various QSAR models, including linear (Multiple Linear Regressions) and nonlinear (Partial Least Squares) methods, have been applied to series of diaryl urea derivatives. nih.gov These studies have identified that factors like molecular size, branching, aromaticity, and polarizability significantly affect the inhibitory activity of these compounds. nih.gov 3D-QSAR models, which consider the three-dimensional fields around the molecules, can generate contour maps that highlight regions where modifications (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) would likely enhance or diminish activity, thus guiding the rational design of more potent inhibitors. biu.ac.ilnih.govingentaconnect.com
In Vitro Biological Screening Paradigms for Urea Compounds
To evaluate the biological activity of this compound and its analogs, a variety of in vitro screening assays are employed. These assays provide crucial data on the compound's potency and mechanism of action at a cellular or molecular level.
Common screening paradigms include:
Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic or growth-inhibiting effects of compounds on cancer cell lines. researchgate.net This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Enzyme Inhibition Assays: Many urea derivatives are designed as enzyme inhibitors. Specific assays are used to measure the inhibition of target enzymes, such as protein kinases (e.g., VEGFR-2, B-Raf) or urease. nih.govnih.gov For urease, activity is often determined by measuring the rate of ammonia (B1221849) production using colorimetric methods like the indophenol (B113434) method. nih.gov
Antimicrobial Assays: To test for antibacterial or antifungal properties, compounds are screened against various microbial strains. nih.gov The minimum inhibitory concentration (MIC) is determined using methods like microbroth dilution, which identifies the lowest concentration of the compound that prevents visible microbial growth. mdpi.com
Receptor Binding Assays: These assays measure the affinity of a compound for a specific biological receptor. They are essential for confirming that a compound interacts with its intended target.
These in vitro screening methods are fundamental for the initial stages of drug discovery, allowing for the rapid evaluation and prioritization of compounds for further development based on their SAR profiles.
Antimicrobial Activity Studies (e.g., antibacterial, antifungal)
The antimicrobial properties of urea derivatives are a significant area of research. The presence of chlorine atoms in compounds like this compound can enhance their lipophilicity, which may improve their ability to cross biological membranes and interact with intracellular targets. ontosight.ai
Antibacterial Activity:
Research into diarylurea analogs has identified compounds with notable antibacterial efficacy. For instance, certain N,N'-diarylurea derivatives have demonstrated activity against various bacterial strains. The substitution patterns on the aromatic rings play a crucial role in determining the antibacterial spectrum and potency. For example, some synthesized N-formyl tetrahydropyrimidine (B8763341) derivatives have shown promising activity against Bacillus coccus, with the activity being dependent on the substituents on the benzene (B151609) ring at the C4-position of the pyrimidine (B1678525) nucleus. chemrevlett.com Specifically, the presence of -F, -OCH3, -Cl, and -NO2 groups was found to enhance antimicrobial activity. chemrevlett.com
A study on N-benzyl-3-chloropyrazine-2-carboxamide derivatives, which share structural similarities with the subject compound, revealed that specific substitutions led to significant activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov This highlights the importance of the benzyl group and its substituents in antibacterial action.
Antifungal Activity:
Studies on N-(4-halobenzyl)amides have provided insights into the structural requirements for antifungal activity against various Candida species. nih.govnih.gov The findings suggest that a hydroxyl group in the para position and a methoxyl group in the meta position of the amide structure can enhance antifungal activity. nih.gov Furthermore, a double bond acting as a spacer group appears to be important for the activity of these amide structures. nih.gov In one study, a synthesized N-(4-halobenzyl)amide exhibited stronger antifungal activity against C. krusei than the standard drug fluconazole. nih.gov
Another study on 8-chloro-3-((4-chlorobenzyl)thio) researchgate.netfrontiersin.orgacs.orgtriazolo[4,3-a]pyridine, which contains a 4-chlorobenzyl moiety, demonstrated activity against Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea. researchgate.net
Table 1: Antimicrobial Activity of Selected Urea Analogs
| Compound Type | Target Organism | Key Structural Features for Activity |
|---|---|---|
| N-formyl tetrahydropyrimidines | Bacillus coccus | -F, -OCH3, -Cl, -NO2 substituents on the C4-benzene ring. chemrevlett.com |
| N-benzyl-3-chloropyrazine-2-carboxamides | Staphylococcus aureus, Staphylococcus epidermidis | Specific substitutions on the benzyl and pyrazine (B50134) rings. nih.gov |
| N-(4-halobenzyl)amides | Candida species | p-hydroxyl and m-methoxyl groups on the amide structure; double bond spacer. nih.gov |
| 8-chloro-3-((4-chlorobenzyl)thio) researchgate.netfrontiersin.orgacs.orgtriazolo[4,3-a]pyridine | Stemphylium lycopersici, Fusarium oxysporum, Botrytis cinerea | Presence of a 4-chlorobenzyl group. researchgate.net |
Antiprotozoal and Antimycobacterial Activities
The structural framework of N-benzyl-N'-styrylurea derivatives has been explored for its potential against protozoa and mycobacteria.
Antiprotozoal Activity:
Historically, urea derivatives have shown promise in treating protozoal infections. For example, suramin, a complex urea derivative, is an effective therapy for the early stages of sleeping sickness caused by Trypanosoma parasites.
Antimycobacterial Activity:
Several studies have investigated the antimycobacterial potential of compounds structurally related to this compound. A series of disubstituted benzyltriazoles were evaluated against Mycobacterium tuberculosis H37Rv. researchgate.net One derivative with a trifluoromethyl substituent on the phenyl ring and an n-butyl chain on the triazole ring was particularly active. researchgate.net This suggests that modifications to both the benzyl and the adjacent heterocyclic ring system can significantly impact antimycobacterial potency.
In another study, N-alkyl nitrobenzamides were developed as potential inhibitors of a key Mycobacterium tuberculosis enzyme. mdpi.com The research indicated that derivatives with intermediate lipophilicity exhibited the best activity. mdpi.com This highlights the importance of physicochemical properties, such as lipophilicity, in the design of antimycobacterial agents.
Furthermore, certain 1-benzylisocyanurates bearing specific pharmacophoric substituents have demonstrated antimycobacterial activity. researchgate.net N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and its 3,4-dichloro-substituted analog were found to be the most effective against Mycobacterium tuberculosis H37Rv in a separate investigation. nih.gov
Table 2: Antimycobacterial Activity of Related Compound Series
| Compound Series | Target Organism | Key Findings |
|---|---|---|
| Disubstituted benzyltriazoles | Mycobacterium tuberculosis H37Rv | A derivative with a p-trifluoromethylphenyl group and an n-butyltriazole moiety was most active. researchgate.net |
| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | Derivatives with intermediate lipophilicity showed the best activity. mdpi.com |
| 1-Benzylisocyanurates | Not specified | Exhibited antimycobacterial activity with specific pharmacophoric groups. researchgate.net |
| N-benzyl-3-(benzylamino)pyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | N-(2-methylbenzyl) and N-(3,4-dichlorobenzyl) derivatives were most effective. nih.gov |
Enzyme Inhibition and Receptor Binding Studies for Urea Derivatives
The urea functionality is crucial in drug development due to its ability to form stable hydrogen bonds with protein and receptor targets. nih.gov This interaction is a key factor in the molecular recognition and bioactivity of urea-containing compounds. nih.gov
Enzyme Inhibition:
Urea derivatives have been investigated as inhibitors of various enzymes. One area of focus is urease inhibition, which is relevant to the treatment of gastroduodenal problems. researchgate.net The urea moiety can interact with the active site of urease, and modifications to the substituents can modulate the inhibitory activity. researchgate.net For instance, N-4-nitrophenyl-N'-4'-nitrophenylurea has been identified as a strong urease inhibitor. researchgate.net
The general structure of urea allows it to act as a structural analog for substrates of various enzymes, leading to competitive inhibition. nih.gov The design of potent enzyme inhibitors often involves creating molecules that mimic the transition state of the enzyme-catalyzed reaction. Phenyl phosphorodiamidate (PPDA) is a well-known transition-state analog and an efficient urease inhibitor. nih.gov
Receptor Binding:
The hydrogen bonding capabilities of the urea group are central to its role in receptor binding. nih.gov Urea and thiourea-based molecules are attractive as receptors for anions due to their ability to form directional hydrogen bonds. acs.org The two imine (-NH) groups in the urea functionality can chelate an anion through two directional hydrogen bonds. frontiersin.orgresearchgate.net
The binding affinity and selectivity of urea-based receptors can be tuned by altering their structure. For example, incorporating electron-withdrawing substituents like nitro groups can increase the hydrogen bond acidity of the urea, strengthening its anion binding ability. rsc.org The flexibility and nature of the linkers in bis-urea receptors also significantly influence their binding capabilities. acs.orgrsc.org
Future Directions and Potential Research Applications of N 4 Chlorobenzyl N 2 Chlorostyryl Urea
Exploration in Agrochemical Sciences (e.g., as potential insecticides or fungicides)
The structural framework of N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea holds significant promise for its development as a novel agrochemical agent. Urea-based compounds have a well-documented history as potent pesticides, including insecticides and fungicides. google.comresearchgate.net The exploration of this compound in agrochemical sciences could yield new solutions for crop protection.
Future research should focus on systematic screening of this compound and its analogs against a broad spectrum of plant pathogens and insect pests. Benzyl (B1604629) urea (B33335) derivatives have been patented for their fungicidal activity, suggesting a clear avenue for investigation. google.com For instance, studies on other urea derivatives have demonstrated their efficacy as fungicides. justia.com
In the realm of insecticides, phenylurea derivatives have shown strong insecticidal activity against various pests. researchgate.net Therefore, it is plausible that this compound could exhibit similar properties. Research efforts should include determining the mode of action, which for many urea-based insecticides involves the inhibition of chitin (B13524) synthesis. researchgate.net Structure-activity relationship (SAR) studies will be crucial to optimize the molecule's efficacy and selectivity, potentially leading to the development of a new class of agrochemicals with improved environmental profiles.
Utility as Chemical Probes in Biological Systems Research
The unique chemical architecture of this compound makes it a candidate for development as a chemical probe to investigate complex biological systems. Chemical probes are essential tools for dissecting cellular pathways and understanding disease mechanisms. chemscene.com Urea-based molecules, particularly those with fluorescent properties, have been successfully employed as biological probes. nih.govacs.org
A key area of future research would be the synthesis of fluorescently labeled analogs of this compound. By incorporating fluorophores, these probes could be used to visualize and track their interactions with specific cellular targets in real-time using advanced microscopy techniques. nih.gov Such probes could be instrumental in identifying novel protein-protein interactions or elucidating the mechanism of action of urea-based bioactive compounds.
Furthermore, urea derivatives have been utilized in in-situ hybridization techniques as a safer alternative to formamide (B127407) for detecting nucleic acid sequences. nih.govresearchgate.net This suggests that this compound or its derivatives could be adapted for such applications, contributing to the development of improved diagnostic and research tools.
Development of Advanced Synthetic Methods for Structurally Complex Ureas
The synthesis of unsymmetrical ureas like this compound can be challenging. Future research in this area should focus on the development of more efficient, scalable, and environmentally friendly synthetic methodologies. Traditional methods often rely on hazardous reagents like phosgene (B1210022). nih.gov
Modern synthetic organic chemistry offers several promising alternatives. For instance, the Curtius rearrangement provides a pathway to isocyanates, which are key intermediates in urea synthesis. reading.ac.uk Another avenue is the use of hypervalent iodine reagents, which can mediate the coupling of amides and amines under mild conditions to form unsymmetrical ureas. nih.gov
Future investigations should aim to optimize these and other emerging methods for the synthesis of this compound and a library of its derivatives. This would not only facilitate further biological evaluation but also contribute to the broader field of synthetic methodology for complex urea-containing molecules. The development of robust and versatile synthetic routes is a critical step towards unlocking the full potential of this class of compounds. acs.org
Integration of Computational and Experimental Approaches in Compound Design and Optimization
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug and materials discovery. For this compound, this integrated approach can accelerate the design and optimization of new derivatives with enhanced properties.
Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the compound's electronic structure, conformational preferences, and potential binding interactions with biological targets. academicjournals.orgtandfonline.comnih.gov These studies can help in understanding the structure-activity relationships and guide the rational design of more potent and selective analogs. nih.govresearchgate.net For example, computational analysis of benzyl vinylogous derivatives has been used to develop 3D-QSAR models for predicting biological activity. researchgate.net
Future research should involve a close collaboration between computational chemists and experimental scientists. Molecular modeling can predict promising new structures, which can then be synthesized and tested experimentally. The experimental data, in turn, can be used to refine and validate the computational models, creating a feedback loop that drives the optimization process. researchgate.net This integrated approach has the potential to significantly reduce the time and cost associated with the discovery of new bioactive compounds based on the this compound scaffold. nih.gov
Analysis of the Patent Landscape for Related Urea Derivatives
A thorough analysis of the patent landscape for urea derivatives with similar structural features is essential to guide future research and development efforts and to identify opportunities for innovation. Numerous patents have been filed for urea-based compounds with applications in agriculture and medicine.
The existing patent literature reveals a strong interest in urea derivatives as fungicides and insecticides. google.comepo.orggoogle.com For instance, patents describe the use of urea phosphite (B83602) as a fungicide and various phenylurea herbicides. justia.comepo.orggoogle.com A comprehensive review of these patents can provide valuable information on:
Structural motifs associated with specific biological activities.
Formulation technologies used for agrochemical applications.
Intellectual property space that is already occupied and areas that are open for new inventions.
Future work in this area should involve a systematic search and analysis of patent databases to map out the existing intellectual property related to N-benzyl-N'-styryl ureas and related compounds. This analysis will be critical for developing a strategic research plan that avoids infringement on existing patents and focuses on novel and patentable inventions. Understanding the patent landscape will also provide insights into the commercial potential of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea, and what reaction conditions maximize yield?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzylamines and styryl isocyanates. A stepwise approach includes:
- Step 1 : Preparation of 4-chlorobenzylamine via reductive amination of 4-chlorobenzaldehyde with ammonium acetate under hydrogenation (e.g., using Pd/C catalyst) .
- Step 2 : Reaction with 2-chlorostyryl isocyanate in anhydrous dichloromethane or acetonitrile at 0–25°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Key Variables : Solvent polarity, temperature control, and stoichiometric ratios (1:1.2 amine:isocyanate) critically affect yields (reported 65–78%) .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm urea linkage and aromatic substitution patterns. For example, urea NH protons appear as broad singlets near δ 8.5–9.5 ppm .
- IR : Stretching vibrations for urea C=O (~1640–1680 cm) and N–H (~3300 cm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>98%) and molecular ion confirmation .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations for 48–72 hours .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP-binding domain probes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the chlorostyryl group (e.g., replace Cl with F, Br, or methyl) and benzyl moiety (e.g., para-substituted halogens) to assess impacts on potency .
- In Silico Modeling : Molecular docking (AutoDock Vina) against target proteins (e.g., tubulin for anticancer activity) to predict binding affinities .
- Pharmacophore Mapping : Overlay active analogs (e.g., combretastatin derivatives) to identify critical hydrogen-bonding and hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological data for urea derivatives like this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., NCI-60 panel), culture conditions, and compound batches .
- Dose-Response Curves : Test across a broader concentration range (0.1–200 µM) to identify off-target effects at high doses .
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to validate hypothesized pathways (e.g., apoptosis vs. cell-cycle arrest) .
Q. What are potential molecular targets and mechanistic pathways for this compound in cancer models?
- Methodological Answer :
- Hypothesis-Driven Targets : Tubulin polymerization (via colchicine-binding site competition) or proteasome inhibition (ubiquitin-proteasome pathway) based on structural analogs .
- Experimental Validation :
- Flow Cytometry : Assess cell-cycle arrest (e.g., G2/M phase) in treated vs. untreated cells .
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and stress-response proteins (e.g., HSP70) .
Q. How can researchers address solubility challenges in pharmacological studies of this compound?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., DMSO/PEG 400) or liposomal encapsulation to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
